Benzisoxazole Hsp90 Inhibitor

Descripción general

Descripción

El Inhibidor de Hsp90 de Benzisoxazol es un potente inhibidor de la proteína de choque térmico 90 (Hsp90), una chaperona molecular involucrada en la estabilización y activación de diversas proteínas clientes. Este compuesto ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en oncología, donde interrumpe la función de proteínas esenciales para la supervivencia y proliferación de las células cancerosas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Inhibidor de Hsp90 de Benzisoxazol típicamente involucra múltiples pasos, comenzando con la formación del núcleo de benzisoxazol. Un método común incluye la ciclización de derivados de orto-nitrofenilo con nitrilos en condiciones ácidas.

Métodos de Producción Industrial: La producción industrial del Inhibidor de Hsp90 de Benzisoxazol sigue rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para maximizar el rendimiento y la pureza. Las técnicas avanzadas como la síntesis en flujo continuo se pueden emplear para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Inhibidor de Hsp90 de Benzisoxazol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para introducir grupos hidroxilo, mejorando su solubilidad y biodisponibilidad.

Reducción: Las reacciones de reducción pueden modificar los grupos nitro a aminas, alterando las propiedades farmacocinéticas del compuesto.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.

Sustitución: Se emplean reactivos como haluros, aminas y compuestos organometálicos en condiciones como reflujo o irradiación de microondas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, aminados y varios sustituidos del Inhibidor de Hsp90 de Benzisoxazol, cada uno con perfiles farmacológicos distintos .

Aplicaciones Científicas De Investigación

El Inhibidor de Hsp90 de Benzisoxazol tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como un compuesto modelo para estudiar la síntesis y la reactividad de los derivados de benzisoxazol.

Biología: El inhibidor se utiliza para investigar el papel de Hsp90 en el plegamiento de proteínas y las respuestas al estrés celular.

Mecanismo De Acción

El Inhibidor de Hsp90 de Benzisoxazol ejerce sus efectos uniéndose al dominio N-terminal de Hsp90, bloqueando así el sitio de unión al ATP. Esta inhibición evita el plegamiento y la función adecuados de las proteínas clientes de Hsp90, lo que lleva a su degradación. Los principales objetivos moleculares incluyen proteínas oncogénicas como HER2 y el receptor de andrógenos, que son cruciales para la supervivencia y proliferación de las células cancerosas .

Compuestos Similares:

Geldanamicina: Otro inhibidor de Hsp90, pero con una estructura química diferente y mayor toxicidad.

17-AAG (17-alilamino-17-desmetoxigeldanamicina): Un derivado de la geldanamicina con propiedades farmacológicas mejoradas.

Radicicol: Un producto natural que inhibe Hsp90 uniéndose a su dominio N-terminal.

Unicidad: El Inhibidor de Hsp90 de Benzisoxazol es único debido a su núcleo de benzisoxazol, que proporciona propiedades farmacocinéticas y farmacodinámicas distintas. Exhibe alta selectividad para Hsp90 sobre otras quinasas y ha demostrado eficacia en varias líneas celulares cancerosas con menor toxicidad en comparación con otros inhibidores de Hsp90 .

Comparación Con Compuestos Similares

Geldanamycin: Another Hsp90 inhibitor, but with a different chemical structure and higher toxicity.

17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.

Radicicol: A natural product that inhibits Hsp90 by binding to its N-terminal domain.

Uniqueness: Benzisoxazole Hsp90 Inhibitor is unique due to its benzisoxazole core, which provides distinct pharmacokinetic and pharmacodynamic properties. It exhibits high selectivity for Hsp90 over other kinases and has shown efficacy in various cancer cell lines with lower toxicity compared to other Hsp90 inhibitors .

Actividad Biológica

Benzisoxazole derivatives have emerged as significant inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and activity of numerous oncoproteins involved in cancer progression. This article explores the biological activity, mechanisms, and efficacy of these compounds, supported by case studies and research findings.

Overview of Hsp90 and Its Role in Cancer

Hsp90 is essential for the proper folding, stability, and function of many proteins, including those involved in cell signaling and oncogenesis. It assists in the maturation of client proteins, which are often overexpressed in cancer cells. Inhibiting Hsp90 can disrupt these processes, leading to the degradation of oncogenic proteins and subsequent cancer cell death .

Benzisoxazole derivatives bind to the ATP-binding pocket of Hsp90, inhibiting its chaperone function. Crystallographic studies reveal that these compounds interact with critical residues such as Asp93, blocking ATP hydrolysis and preventing the activation of client proteins . This action leads to a cascade of effects that can induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Recent studies have focused on optimizing the structure of benzisoxazole derivatives to enhance their potency and selectivity. For instance, modifications to the benzisoxazole scaffold have resulted in compounds with improved biochemical profiles, demonstrating lower IC50 values against various cancer cell lines .

Case Studies

- Cytotoxicity Assessment :

- Combination Therapies :

- Clinical Trials :

Table 1: Summary of Biological Activities of Selected Benzisoxazole Compounds

| Compound | IC50 (µM) | Target Protein | Effect on Hsp90 Expression (ng/mL) | Remarks |

|---|---|---|---|---|

| Compound 1 | 25 | Hsp90 | 4.00 | Moderate efficacy |

| Compound 2 | 18 | Hsp90 | 3.50 | High selectivity |

| Compound 5 | 14 | Hsp90 | 1.56 | Best cytotoxicity observed |

| Compound X | 21 | P-glycoprotein | Not specified | Potential for MDR modulation |

Challenges and Future Directions

Despite their potential, the clinical application of Hsp90 inhibitors faces challenges such as toxicity and multidrug resistance (MDR). Many inhibitors have been discontinued due to adverse effects or lack of efficacy in clinical settings . Ongoing research aims to develop more selective compounds that minimize side effects while maintaining therapeutic efficacy.

Propiedades

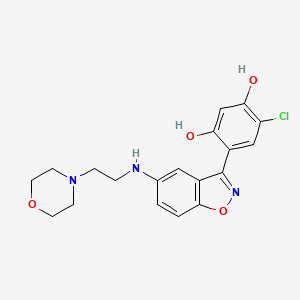

IUPAC Name |

4-chloro-6-[5-(2-morpholin-4-ylethylamino)-1,2-benzoxazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c20-15-10-13(16(24)11-17(15)25)19-14-9-12(1-2-18(14)27-22-19)21-3-4-23-5-7-26-8-6-23/h1-2,9-11,21,24-25H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIRVZVVCCIAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=CC3=C(C=C2)ON=C3C4=CC(=C(C=C4O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680166 | |

| Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012788-65-6 | |

| Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.